(6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
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Description
(6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19F2N3O and its molecular weight is 367.4. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Properties
The spectroscopic properties of compounds related to (6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone have been explored. Studies on similar compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, show dual fluorescence in various solvents and are influenced by intramolecular hydrogen bonding. These findings can be useful for understanding the fluorescence behavior of structurally related quinolines (Al-Ansari, 2016).
Antitumor Activity
Compounds structurally related to (6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone have been studied for their antitumor properties. For instance, 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones demonstrated potent cytotoxic activity against cancer cell lines, indicating their potential as antitumor agents (Huang et al., 2013).
Tubulin Polymerization Inhibition
Certain 2-anilino-3-aroylquinolines, related to the queried compound, have shown remarkable antiproliferative activity against human cancer cell lines by disrupting tubulin polymerization. These findings suggest the potential of related quinoline compounds in cancer treatment (Srikanth et al., 2016).
Fluorescence Labeling Applications
Quinoline derivatives have been applied in fluorescence labeling. For example, 6-methoxy-4-quinolone has been used as a fluorescent labeling reagent due to its strong fluorescence in a wide pH range, indicating the potential of related compounds in biomedical analysis (Hirano et al., 2004).
Antibacterial Properties
Certain quinoline derivatives, similar to the compound , have demonstrated potent antibacterial activity. For instance, novel fluoroquinolone agents containing oxime-substituted (aminomethyl)pyrrolidines showed strong activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Hong et al., 1997).
pH Sensing
Quinoline derivatives have been used as chemosensors for pH. A study on 2-Hydroxy-5-methyl-3-((quinolin-6-ylimino)methyl)benzaldehyde, a ratiometric fluorescent chemosensor, indicates that similar quinoline compounds could be effective in pH detection (Halder et al., 2018).
properties
IUPAC Name |
[6-fluoro-4-(4-fluoro-2-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c1-13-10-14(22)4-6-18(13)25-20-16-11-15(23)5-7-19(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWKWDXPOSTSTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone |
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